Boiling Point and Volatility Differentiation Across the 3-Alkylcyclohex-2-en-1-one Homologous Series
The boiling point of 3-butylcyclohex-2-en-1-one (239.5 °C at 760 mmHg) is approximately 40 °C higher than that of the 3-methyl analog (199–200 °C) and approximately 19 °C higher than the 3-propyl analog (220.6 °C), following a consistent increment of ~20 °C per methylene unit . This elevation in boiling point corresponds to a substantially lower vapor pressure (estimated 0.0±0.5 mmHg at 25 °C), which directly impacts evaporation rate and fragrance substantivity on skin or in formulated products . For procurement decisions where a target volatility window is specified (e.g., middle-note to base-note transition), substitution with a lower homolog will result in premature evaporation and altered fragrance timeline.
| Evidence Dimension | Boiling point (760 mmHg) as a volatility surrogate |
|---|---|
| Target Compound Data | 239.5 °C (3-butylcyclohex-2-en-1-one, CAS 6301-49-1) |
| Comparator Or Baseline | 3-Methylcyclohex-2-en-1-one: 199–200 °C; 3-Ethylcyclohex-2-en-1-one: 201.2 °C; 3-Propylcyclohex-2-en-1-one: 220.6 °C; Cyclohex-2-en-1-one (unsubstituted): 171–173 °C |
| Quantified Difference | ΔBP (3-butyl vs. 3-methyl) = +39.5–40.5 °C; ΔBP (3-butyl vs. 3-propyl) = +18.9 °C; ΔBP per CH₂ unit ≈ +19–21 °C |
| Conditions | Standard atmospheric pressure (760 mmHg); data aggregated from multiple vendor and database sources for homologous series comparison |
Why This Matters
A 40 °C boiling point elevation relative to the 3-methyl analog directly governs evaporation kinetics, making 3-butylcyclohex-2-en-1-one more suitable for middle-to-base note fragrance applications where longer substantivity is required.
